

A Technical Guide to the Structure and Synthesis of Drosomycin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drosomycin*

Cat. No.: *B1143007*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and biological function of **Drosomycin**, a potent antifungal peptide from *Drosophila melanogaster*. This document details its molecular architecture, the signaling pathways governing its expression, and methodologies for its synthesis and characterization.

Drosomycin: Structure and Physicochemical Properties

Drosomycin is a 44-residue cationic peptide characterized by a cysteine-stabilized $\alpha\beta$ (CS $\alpha\beta$) motif. This structural fold consists of a single α -helix packed against a three-stranded antiparallel β -sheet, which is stabilized by a network of four intramolecular disulfide bridges.^[1] ^[2] This compact, cross-linked structure confers significant stability to the peptide, making it resistant to proteolytic degradation.^[1]

The three-dimensional structure of **Drosomycin** in aqueous solution has been determined by nuclear magnetic resonance (NMR) spectroscopy.^[2]^[3] The disulfide bond connectivity has been established as Cys4-Cys44, Cys11-Cys33, Cys19-Cys39, and Cys23-Cys41 (based on the mature peptide sequence).^[4]

Amino Acid Composition and Physicochemical Characteristics

The amino acid sequence and key physicochemical properties of the mature **Drosomycin** peptide are summarized in the tables below. The data is derived from the UniProt database (Accession: P41964) and theoretical calculations based on the primary sequence.[5][6]

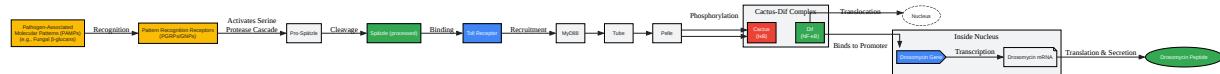
Table 1: Physicochemical Properties of **Drosomycin**

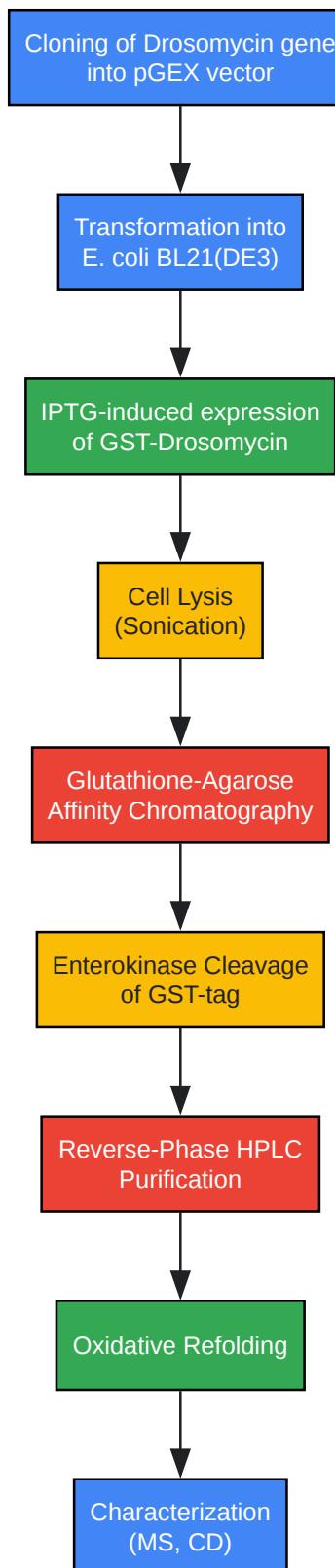
Property	Value
Amino Acid Residues	44
Molecular Weight	4902.9 Da (Theoretical)
Theoretical pI	8.49
UniProt Accession	P41964

Table 2: Amino Acid Composition of **Drosomycin**

Amino Acid	Count	Percentage
Alanine (A)	2	4.5%
Arginine (R)	4	9.1%
Asparagine (N)	1	2.3%
Aspartic acid (D)	2	4.5%
Cysteine (C)	8	18.2%
Glutamic acid (E)	3	6.8%
Glycine (G)	4	9.1%
Histidine (H)	1	2.3%
Lysine (K)	2	4.5%
Proline (P)	2	4.5%
Serine (S)	4	9.1%
Threonine (T)	1	2.3%
Tryptophan (W)	1	2.3%
Tyrosine (Y)	1	2.3%
Valine (V)	2	4.5%
Total	44	100%

Synthesis and Regulation of Drosomycin


Drosomycin is an inducible antimicrobial peptide, with its synthesis being a key component of the innate immune response in *Drosophila*.


Biological Synthesis and Regulation

Systemic production of **Drosomycin** is primarily localized to the fat body, an organ analogous to the mammalian liver, and is secreted into the hemolymph upon fungal or Gram-positive bacterial infection.^[7] The induction of **Drosomycin** expression in the fat body is predominantly

regulated by the Toll signaling pathway.^{[1][5]} In addition to the systemic response, **Drosomycin** is also expressed in various epithelial tissues, such as the respiratory tract, providing a localized defense mechanism.^[1] This local expression can be regulated by the IMD (Immune Deficiency) pathway and may be independent of the Toll pathway.^{[1][8]}

The Toll pathway is a critical signaling cascade for the recognition of fungal and Gram-positive bacterial pathogens, leading to the activation of transcription factors that drive the expression of antimicrobial peptides, including **Drosomycin**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GlyCosmos Portal [glycosmos.org]
- 3. benchchem.com [benchchem.com]
- 4. abc.gao-lab.org [abc.gao-lab.org]
- 5. InterPro [ebi.ac.uk]
- 6. uniprot.org [uniprot.org]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Drosomycin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Structure and Synthesis of Drosomycin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143007#structure-and-synthesis-of-the-drosomycin-peptide\]](https://www.benchchem.com/product/b1143007#structure-and-synthesis-of-the-drosomycin-peptide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com